molecular formula C14H21NO9 B14806110 (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14806110
M. Wt: 347.32 g/mol
InChI Key: LMVYBLMOENOGGK-DGTMBMJNSA-N
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Description

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetoxymethyl and amino groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective acetylation and amination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activities, and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6S)-2-(Hydroxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3R,4S,5S,6S)-2-(Methoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

Compared to similar compounds, (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate exhibits unique reactivity due to the presence of acetoxymethyl groups. These groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO9

Molecular Weight

347.32 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1

InChI Key

LMVYBLMOENOGGK-DGTMBMJNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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